Cas no 1261886-31-0 (2-(6-Hydroxyquinolin-3-yl)acetonitrile)

2-(6-Hydroxyquinolin-3-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(6-hydroxyquinolin-3-yl)acetonitrile
- 6-Hydroxyquinoline-3-acetonitrile
- 2-(6-Hydroxyquinolin-3-yl)acetonitrile
-
- インチ: 1S/C11H8N2O/c12-4-3-8-5-9-6-10(14)1-2-11(9)13-7-8/h1-2,5-7,14H,3H2
- InChIKey: INCVSOVKFNMENH-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC2C(C=1)=CC(CC#N)=CN=2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 245
- トポロジー分子極性表面積: 56.9
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-(6-Hydroxyquinolin-3-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-108984-10.0g |
2-(6-hydroxyquinolin-3-yl)acetonitrile |
1261886-31-0 | 10.0g |
$4914.0 | 2023-07-10 | ||
Enamine | EN300-108984-1.0g |
2-(6-hydroxyquinolin-3-yl)acetonitrile |
1261886-31-0 | 1.0g |
$1142.0 | 2023-07-10 | ||
Enamine | EN300-108984-2.5g |
2-(6-hydroxyquinolin-3-yl)acetonitrile |
1261886-31-0 | 95% | 2.5g |
$2240.0 | 2023-10-27 | |
Alichem | A189000644-10g |
6-Hydroxyquinoline-3-acetonitrile |
1261886-31-0 | 98% | 10g |
3,470.36 USD | 2021-06-01 | |
Enamine | EN300-108984-10g |
2-(6-hydroxyquinolin-3-yl)acetonitrile |
1261886-31-0 | 95% | 10g |
$4914.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376411-500mg |
2-(6-Hydroxyquinolin-3-yl)acetonitrile |
1261886-31-0 | 95% | 500mg |
¥23690.00 | 2024-08-09 | |
Enamine | EN300-108984-5.0g |
2-(6-hydroxyquinolin-3-yl)acetonitrile |
1261886-31-0 | 5.0g |
$3313.0 | 2023-07-10 | ||
Enamine | EN300-108984-0.05g |
2-(6-hydroxyquinolin-3-yl)acetonitrile |
1261886-31-0 | 95% | 0.05g |
$959.0 | 2023-10-27 | |
Enamine | EN300-108984-0.25g |
2-(6-hydroxyquinolin-3-yl)acetonitrile |
1261886-31-0 | 95% | 0.25g |
$1051.0 | 2023-10-27 | |
Enamine | EN300-108984-0.5g |
2-(6-hydroxyquinolin-3-yl)acetonitrile |
1261886-31-0 | 95% | 0.5g |
$1097.0 | 2023-10-27 |
2-(6-Hydroxyquinolin-3-yl)acetonitrile 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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2-(6-Hydroxyquinolin-3-yl)acetonitrileに関する追加情報
Professional Introduction to 2-(6-Hydroxyquinolin-3-yl)acetonitrile (CAS No. 1261886-31-0)
2-(6-Hydroxyquinolin-3-yl)acetonitrile, a compound with the chemical identifier CAS No. 1261886-31-0, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has garnered attention for its potential applications in the development of novel therapeutic agents. The presence of both a hydroxyl group and an acetonitrile moiety in its molecular structure suggests versatile reactivity, making it a valuable scaffold for synthetic chemists and biologists alike.
The< strong>6-hydroxyquinolin-3-yl moiety is particularly noteworthy due to its structural similarity to several bioactive natural products and pharmacologically relevant molecules. Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. The introduction of a hydroxyl group at the 6-position further modulates the electronic and steric properties of the quinoline core, potentially enhancing interactions with biological targets. This modification opens up possibilities for fine-tuning pharmacokinetic profiles and improving drug-like properties.
In recent years, there has been a surge in research focused on developing new quinoline-based compounds with enhanced efficacy and reduced side effects. The< strong>acetonitrile substituent in 2-(6-hydroxyquinolin-3-yl)acetonitrile not only contributes to the overall molecular weight but also influences solubility and metabolic stability. These factors are crucial in determining the compound's suitability for further development into a drug candidate. The acetonitrile group can serve as a handle for further functionalization, allowing chemists to explore diverse chemical space and identify novel derivatives with improved pharmacological profiles.
One of the most compelling aspects of 2-(6-hydroxyquinolin-3-yl)acetonitrile is its potential as a precursor in the synthesis of more complex molecules. Its structural features make it an attractive building block for constructing heterocyclic frameworks that are prevalent in many biologically active compounds. For instance, it can be used to generate derivatives that target specific enzymes or receptors involved in disease pathways. This flexibility underscores its importance as a tool compound in medicinal chemistry research.
The< strong>CAS No. 1261886-31-0 designation ensures that researchers can reliably identify and source this compound for their studies. In the context of academic and industrial research, having a standardized identifier is essential for ensuring reproducibility and facilitating collaboration across different laboratories. This compound's unique characteristics make it a valuable asset in libraries designed for high-throughput screening (HTS), where large numbers of compounds are tested against various biological targets to identify hits with promising activity.
Recent advancements in computational chemistry have also highlighted the utility of 2-(6-hydroxyquinolin-3-yl)acetonitrile as a scaffold for drug discovery. Molecular modeling studies have demonstrated that modifications at the 3-position of the quinoline ring can significantly alter binding affinity to biological targets. By leveraging these insights, researchers can design analogs of this compound that exhibit enhanced binding interactions while maintaining favorable pharmacokinetic properties. Such computational approaches are increasingly integral to modern drug development pipelines, reducing the time and cost associated with experimental synthesis and testing.
The< strong>hydroxyl group in 2-(6-hydroxyquinolin-3-yl)acetonitrile plays a critical role in determining its reactivity and interactions with biological systems. Hydroxyl-containing compounds often exhibit increased solubility in polar environments, which can be advantageous for oral or intravenous administration. Additionally, the hydroxyl group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. These properties make it an attractive feature for designing molecules with improved bioavailability and therapeutic efficacy.
In conclusion, 2-(6-hydroxyquinolin-3-yl)acetonitrile (CAS No. 1261886-31-0) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, including the< strong>6-hydroxyquinolin-3-yl moiety and< strong>acetonitrile substituent, make it a versatile scaffold for developing novel therapeutic agents. The compound's potential applications span multiple disease areas, underscoring its importance as a tool molecule in drug discovery efforts. As research continues to uncover new biological targets and synthetic strategies, compounds like 2-(6-hydroxyquinolin-3-yl)acetonitrile will undoubtedly play a crucial role in advancing medicinal chemistry and improving patient outcomes.
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